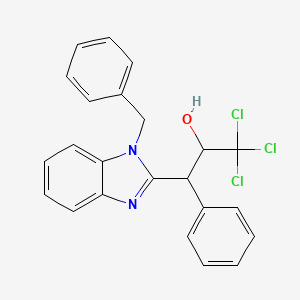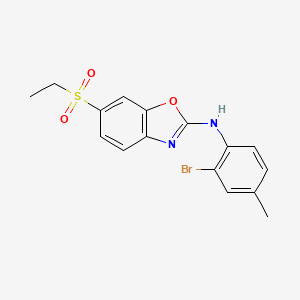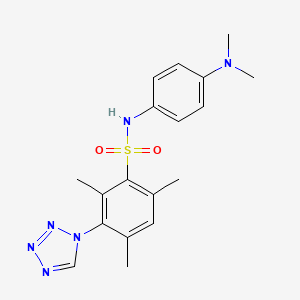
Methyl 1,2,2-tricyano-3-(phenylcarbonyl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-BENZOYL-1,2,2-TRICYANO-1-CYCLOPROPANECARBOXYLATE is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound features a cyclopropane ring substituted with benzoyl and cyano groups, making it a subject of interest in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 3-BENZOYL-1,2,2-TRICYANO-1-CYCLOPROPANECARBOXYLATE typically involves the reaction of methyl cyanoacetate with benzoyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product. The reaction conditions often require refluxing in an appropriate solvent like toluene or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: METHYL 3-BENZOYL-1,2,2-TRICYANO-1-CYCLOPROPANECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert cyano groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or amides.
Scientific Research Applications
METHYL 3-BENZOYL-1,2,2-TRICYANO-1-CYCLOPROPANECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive cyano groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its unique structural properties
Mechanism of Action
The mechanism of action of METHYL 3-BENZOYL-1,2,2-TRICYANO-1-CYCLOPROPANECARBOXYLATE involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the benzoyl group can undergo electrophilic aromatic substitution. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules, influencing biochemical pathways .
Comparison with Similar Compounds
- METHYL 3-BENZOYL-1,2,2-TRICYANO-1-CYCLOPENTANECARBOXYLATE
- METHYL 3-BENZOYL-1,2,2-TRICYANO-1-CYCLOHEXANECARBOXYLATE
Comparison: METHYL 3-BENZOYL-1,2,2-TRICYANO-1-CYCLOPROPANECARBOXYLATE is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity compared to its cyclopentane and cyclohexane analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and material science .
Properties
Molecular Formula |
C15H9N3O3 |
|---|---|
Molecular Weight |
279.25 g/mol |
IUPAC Name |
methyl 3-benzoyl-1,2,2-tricyanocyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H9N3O3/c1-21-13(20)15(9-18)12(14(15,7-16)8-17)11(19)10-5-3-2-4-6-10/h2-6,12H,1H3 |
InChI Key |
ITNDKBJAWXCAIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C(C1(C#N)C#N)C(=O)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tert-butyl-N-[(4-tert-butylphenyl)sulfonyl]-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide](/img/structure/B11063166.png)
![ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B11063168.png)
![4-(furan-2-yl)-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11063190.png)
![Dimethyl 4-{3-[(methoxycarbonyl)amino]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B11063194.png)

![5-bromo-1-({2-[(3,5-dimethylbenzyl)oxy]ethoxy}methyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11063211.png)
![3-[4-(2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B11063214.png)
![5-[(3-Fluoro-2-methylphenyl)sulfamoyl]-2-(3-methylbutoxy)benzamide](/img/structure/B11063218.png)
![N-benzyl-1-[3-methoxy-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]methanamine](/img/structure/B11063220.png)

![4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11063227.png)
![[4-(4-Methoxyphenyl)piperazin-1-yl]{2-[(4-methylbenzyl)oxy]phenyl}methanethione](/img/structure/B11063229.png)

